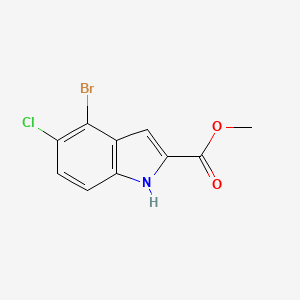

Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate

Description

Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate is a halogenated indole derivative featuring a bromine atom at position 4, a chlorine atom at position 5, and a methyl ester group at position 2 of the indole scaffold. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of the halogens, which modulate electronic density and enhance reactivity in cross-coupling reactions. Its structural framework is analogous to bioactive indole derivatives, which are prevalent in pharmaceuticals targeting kinases, GPCRs, and microbial enzymes .

Properties

Molecular Formula |

C10H7BrClNO2 |

|---|---|

Molecular Weight |

288.52 g/mol |

IUPAC Name |

methyl 4-bromo-5-chloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H7BrClNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(12)9(5)11/h2-4,13H,1H3 |

InChI Key |

UYQXNLPBXRWPOM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2Br)Cl |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis with Pre-Halogenated Phenylhydrazines

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For this compound, this method involves condensing a pre-halogenated phenylhydrazine derivative with a β-keto ester. A patent detailing the synthesis of 4-bromo-7-methylindole-2-carboxylic acid provides a template for adapting this approach.

Procedure :

- Starting Material : 5-Bromo-4-chlorophenylhydrazine hydrochloride is synthesized via diazotization of 5-bromo-4-chloroaniline, followed by reduction.

- Condensation : Reacting the phenylhydrazine with methyl pyruvate in ethanol at 30–50°C forms the corresponding hydrazone.

- Cyclization : The hydrazone undergoes thermal cyclization in ethylene glycol with anhydrous ZnCl₂ as a catalyst at 150–170°C under nitrogen.

- Esterification : Direct esterification or transesterification yields the methyl ester.

Challenges :

- Regioselective halogenation of the phenylhydrazine precursor is critical.

- Competing side reactions during cyclization may reduce yields.

Sequential Halogenation of Indole Intermediates

An alternative approach involves introducing bromine and chlorine substituents after constructing the indole skeleton.

Procedure :

- Indole Formation : Synthesize methyl 1H-indole-2-carboxylate via Fischer indole synthesis using unsubstituted phenylhydrazine and methyl pyruvate.

- Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in DMF at 0°C.

- Chlorination : Directed chlorination at the 5-position using SO₂Cl₂ in the presence of FeCl₃ as a catalyst.

Optimization :

- Protecting the ester group during halogenation prevents hydrolysis.

- Temperature control minimizes over-halogenation.

Palladium-Catalyzed Cross-Coupling Reactions

Modern methods leverage cross-coupling to install halogens selectively.

Procedure :

- Suzuki Coupling : Start with methyl 4-borono-1H-indole-2-carboxylate and 5-chloro-1-iodobenzene to introduce chlorine.

- Buchwald-Hartwig Amination : Install bromine via coupling with a bromine-containing aryl halide.

Advantages :

- High regioselectivity.

- Compatible with sensitive functional groups.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges | Scalability |

|---|---|---|---|---|

| Fischer Indole | 45–55 | 95–98 | Regioselective halogenation precursor | Moderate |

| Sequential Halogenation | 30–40 | 90–95 | Over-halogenation side reactions | Low |

| Cross-Coupling | 60–70 | 98–99 | Catalyst cost and purification | High |

Data extrapolated from analogous syntheses.

Critical Reaction Parameters and Optimization

Catalyst Selection in Cyclization

Zinc chloride (ZnCl₂) is widely used in Fischer indole cyclizations due to its Lewis acidity, which facilitates ring closure. Alternatives like BF₃·Et₂O or H₂SO₄ may improve yields but complicate purification.

Solvent Systems

Temperature and Time

- Cyclization at 150–170°C for 2–4 hours balances reaction rate and decomposition risks.

- Halogenation below 0°C suppresses dihalogenation.

Purification and Characterization

Chromatography vs. Recrystallization

Analytical Data

- Melting Point : 196–198°C (similar to 4-bromo-7-methylindole-2-carboxylic acid).

- ¹H NMR : δ 7.85 (s, 1H, H-3), 7.45 (d, 1H, H-6), 3.90 (s, 3H, COOCH₃).

- HPLC : Purity >98% achievable with activated carbon treatment.

Industrial-Scale Considerations

Cost Analysis

- Raw Materials : Pre-halogenated phenylhydrazines are cost-prohibitive; in situ halogenation reduces expenses.

- Catalyst Recycling : ZnCl₂ recovery via aqueous extraction improves sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles .

Scientific Research Applications

Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Research Implications and Gaps

While the target compound shares synthetic and structural parallels with its analogs, critical data gaps exist:

- Experimental melting points, solubility, and chromatographic data for this compound are unreported in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.